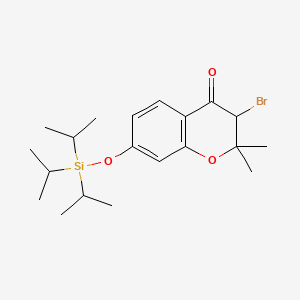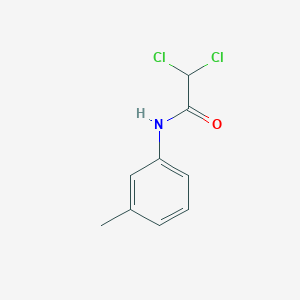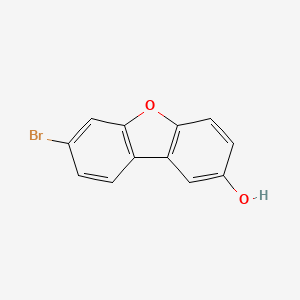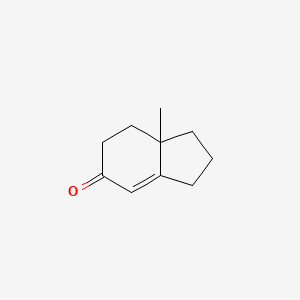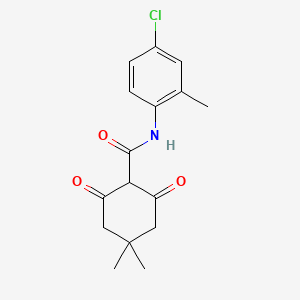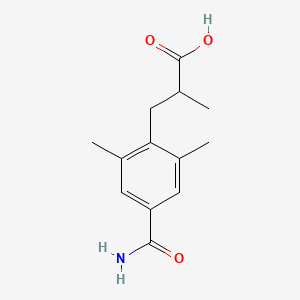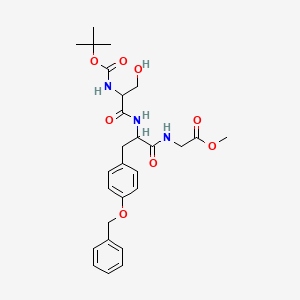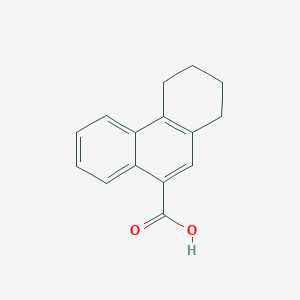![molecular formula C48H28N4NiO8 B14008531 Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen is a complex nickel compound It is characterized by its unique structure, which includes a porphine core and benzoato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen typically involves the reaction of nickel salts with porphine derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods
the principles of large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for scalability and purity .
Chemical Reactions Analysis
Types of Reactions
(SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as sodium borohydride.
Substitution: The benzoato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel compounds, while reduction may yield lower oxidation state products .
Scientific Research Applications
(SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of (SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen involves its interaction with molecular targets and pathways within chemical and biological systems. The porphine core allows for coordination with various substrates, facilitating catalytic reactions. The benzoato ligands play a role in stabilizing the compound and influencing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- (SP-4-1)-Cuprate(4-), [ 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]- : A similar compound with copper instead of nickel, used in similar catalytic applications .
- (SP-4-1)-Cobaltate(4-), [ 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]- : Another similar compound with cobalt, also used in catalysis and other applications .
Uniqueness
The uniqueness of (SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen lies in its specific reactivity and stability, which are influenced by the presence of nickel. This makes it particularly useful in certain catalytic processes where nickel’s properties are advantageous .
Properties
Molecular Formula |
C48H28N4NiO8 |
|---|---|
Molecular Weight |
847.4 g/mol |
IUPAC Name |
nickel(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
KRJLBWKAYPGJOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


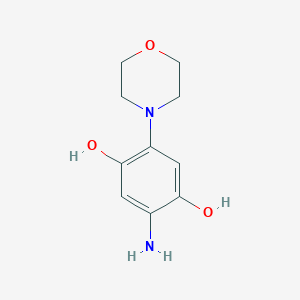
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
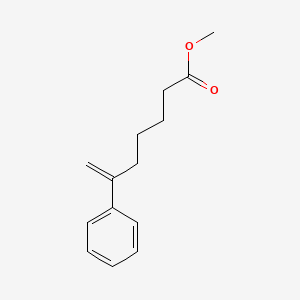
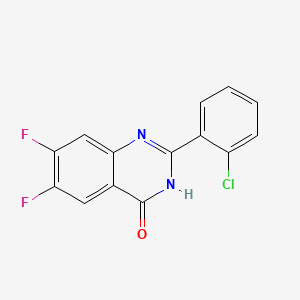
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
